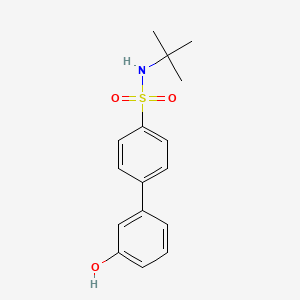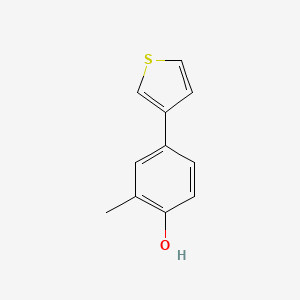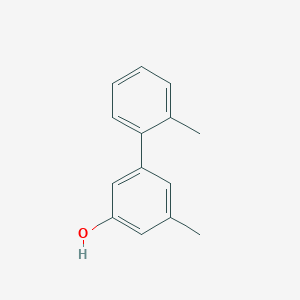
5-(2-Hydroxyphenyl)-2-methylphenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Hydroxyphenyl)-2-methylphenol, 95%, is a chemical compound with a variety of uses in scientific research and laboratory experiments. It is a white crystalline solid that is soluble in many organic solvents and has a melting point of 99-101°C. It is commonly used as a reagent for a variety of organic synthesis reactions and as a starting material for the preparation of various other compounds. This compound is also known as 2-Methyl-5-hydroxybenzophenone, and is used in a variety of applications in the pharmaceutical, agricultural, and cosmetic industries.
科学研究应用
5-(2-Hydroxyphenyl)-2-methylphenol, 95%, has a variety of applications in scientific research. It is used as a reagent in organic synthesis reactions, as a starting material for the preparation of various other compounds, and as a catalyst in some reactions. It is also used as a photostabilizer in the pharmaceutical and cosmetic industries, and as an antioxidant in the agricultural industry. Additionally, this compound has been used in the synthesis of novel anti-inflammatory agents and as a fluorescent probe for the detection of free radicals.
作用机制
The mechanism of action of 5-(2-Hydroxyphenyl)-2-methylphenol, 95%, is still not fully understood. However, it is believed that the compound acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. Additionally, it is thought to act as a photostabilizer by absorbing ultraviolet radiation and preventing the formation of photochemical degradation products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Hydroxyphenyl)-2-methylphenol, 95%, have not yet been fully studied. However, some studies have shown that the compound has anti-inflammatory and antioxidant properties, and can act as a photostabilizer. Additionally, it has been shown to inhibit the growth of certain bacteria and fungi, and to reduce the production of reactive oxygen species.
实验室实验的优点和局限性
The main advantage of using 5-(2-Hydroxyphenyl)-2-methylphenol, 95%, in laboratory experiments is its availability and low cost. Additionally, it is relatively easy to synthesize and can be used in a variety of reactions. However, there are some limitations to using this compound in laboratory experiments. For example, it is not stable in air and must be stored in an inert atmosphere. Additionally, it can be toxic if handled improperly and can cause skin irritation.
未来方向
The potential future directions for 5-(2-Hydroxyphenyl)-2-methylphenol, 95%, research include further investigation into its biochemical and physiological effects, as well as its potential applications in the pharmaceutical, agricultural, and cosmetic industries. Additionally, further studies could be conducted on its mechanism of action and its ability to act as a photostabilizer. Finally, further research could be conducted on its potential to be used in the synthesis of novel anti-inflammatory agents and as a fluorescent probe for the detection of free radicals.
合成方法
The synthesis of 5-(2-Hydroxyphenyl)-2-methylphenol, 95%, can be achieved through several different methods. One of the most commonly used methods is the reaction of 2-methylbenzophenone with sodium hydroxide in an aqueous solution. This reaction produces a sodium salt of 5-(2-hydroxyphenyl)-2-methylphenol which can then be purified to obtain the desired compound. Another method involves the reaction of 2-methylbenzophenone with hydrochloric acid to form a chlorohydrin, which can then be hydrolysed to form the desired product.
属性
IUPAC Name |
5-(2-hydroxyphenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-9-6-7-10(8-13(9)15)11-4-2-3-5-12(11)14/h2-8,14-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMXBQAOXXXGWSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CC=C2O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683677 |
Source


|
| Record name | 4'-Methyl[1,1'-biphenyl]-2,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262000-48-5 |
Source


|
| Record name | 4'-Methyl[1,1'-biphenyl]-2,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[4-(Piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6370760.png)

![4-[4-(Piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6370765.png)







